4-Ethoxystyrene

Catalog No.
S794154
CAS No.
5459-40-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxystyrene

CAS Number

5459-40-5

Product Name

4-Ethoxystyrene

IUPAC Name

1-ethenyl-4-ethoxybenzene

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-9-5-7-10(8-6-9)11-4-2/h3,5-8H,1,4H2,2H3

InChI Key

OBRYRJYZWVLVLF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C=C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C

Monomer for Polymer Synthesis:

4-Ethoxystyrene, also known as 4-vinylanisole, can be used as a monomer in the synthesis of various polymers. When polymerized, it forms poly(4-ethoxystyrene), a type of vinyl polymer with potential applications in the development of new materials with specific properties. Research suggests it might be useful in creating high-performance thermoplastics due to its good thermal stability and mechanical strength [].

Precursor for Functional Materials:

The presence of the vinyl group and the methoxy group in its structure makes 4-ethoxystyrene a versatile building block for the synthesis of various functional materials. Through chemical modifications, it can be transformed into compounds with desired functionalities like:

  • Photoactive materials: By introducing specific groups, researchers can tailor 4-ethoxystyrene derivatives to exhibit photosensitive properties, making them potentially useful in applications like optoelectronic devices and photoresists [].
  • Bioactive molecules: Modifications can also introduce biocompatible and bioactive functionalities, allowing 4-ethoxystyrene derivatives to be explored for potential applications in drug discovery and development [].

4-Ethoxystyrene is an organic compound with the chemical formula C10H12OC_{10}H_{12}O and a molecular weight of approximately 148.21 g/mol. It features an ethoxy group (OCH2CH3-OCH_2CH_3) attached to a styrene backbone, which consists of a vinyl group (C=CH2-C=CH_2) bonded to a phenyl group. This structure makes 4-Ethoxystyrene a member of the styrene family, known for its utility in polymer chemistry and organic synthesis.

Typical of styrenes, including:

  • Polymerization: It can undergo free radical polymerization to form poly(4-ethoxystyrene), which has applications in coatings and adhesives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki and Heck reactions, due to its vinyl group, which can react with organometallic reagents.

Several methods exist for synthesizing 4-Ethoxystyrene:

  • Ethylation of Styrene: Ethyl bromide can react with styrene in the presence of a base (like sodium hydride) to yield 4-Ethoxystyrene.
  • Alkylation Reactions: The compound can also be synthesized through alkylation reactions using ethyl halides and phenolic compounds under basic conditions.
  • Friedel-Crafts Alkylation: This method involves the reaction of styrene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

4-Ethoxystyrene has several applications:

  • Polymer Production: It is primarily used in the production of specialty polymers such as poly(4-ethoxystyrene), which finds applications in coatings, adhesives, and sealants.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
  • Material Science: Its derivatives are explored for use in electronic materials due to their conductive properties.

Studies on the interactions involving 4-Ethoxystyrene have focused on its reactivity in polymerization processes and its behavior in various solvents. The thermal degradation characteristics of poly(4-ethoxystyrene) have been studied, revealing insights into its stability and performance under different conditions .

Several compounds share structural similarities with 4-Ethoxystyrene. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-MethoxystyreneC9H10OC_9H_{10}OContains a methoxy group; used in similar applications.
StyreneC8H8C_8H_{8}Parent compound; basic building block for many polymers.
4-HydroxystyreneC8H10OC_8H_{10}OContains a hydroxyl group; shows different reactivity patterns.
3-EthoxystyreneC10H12OC_{10}H_{12}OEthoxy group at the meta position; different polymerization behavior.

Uniqueness: 4-Ethoxystyrene's unique ethoxy substituent allows for distinct reactivity compared to its analogs, particularly influencing its polymerization characteristics and solubility properties.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5459-40-5

Wikipedia

P-Vinylphenetole

Dates

Modify: 2023-08-15

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